molecular formula C11H11NOS B1437817 3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile CAS No. 1019385-55-7

3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile

Cat. No. B1437817
CAS RN: 1019385-55-7
M. Wt: 205.28 g/mol
InChI Key: ZGCZNMNJWCFVBP-UHFFFAOYSA-N
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Description

“3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile” is a chemical compound with the CAS Number: 1019385-55-7 . It has a molecular weight of 205.28 . The IUPAC name for this compound is 3-oxo-3-(4,5,6,7-tetrahydro-1-benzothien-2-yl)propanenitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Pharmacology

In pharmacology, this compound shows potential due to its structural similarity to molecules that interact with central nervous system receptors. It could serve as a precursor for developing new 5-HT1A agonists , which are important in treating conditions like depression and anxiety .

Material Science

The compound’s unique structure, featuring a benzothiophene moiety, may be explored for creating novel organic semiconductors. These materials are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reference material for chromatographic analysis, helping to identify or quantify similar structures in complex mixtures, which is essential for quality control in pharmaceuticals .

Biotechnology

Biotechnological applications might include the use of this compound in the design of biosensors. Its reactivity with certain enzymes could lead to the development of sensitive detection methods for biomarkers of diseases .

Environmental Science

Considering environmental science, the compound’s derivatives could be investigated for their biodegradability and potential use in environmentally friendly pesticides, contributing to sustainable agriculture practices .

Chemical Synthesis

As a versatile nitrile-containing compound, it can be a valuable building block in organic synthesis, enabling the creation of a wide array of chemical entities, which can be further utilized in various research and industrial applications .

properties

IUPAC Name

3-oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZNMNJWCFVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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